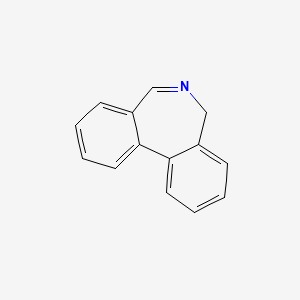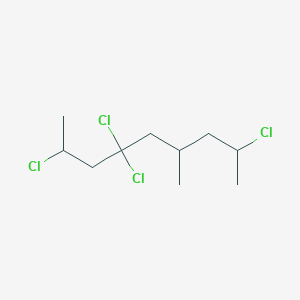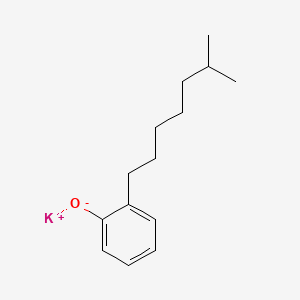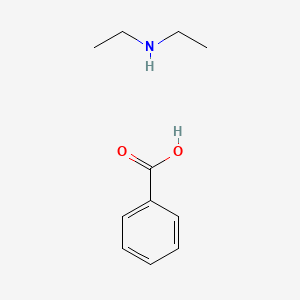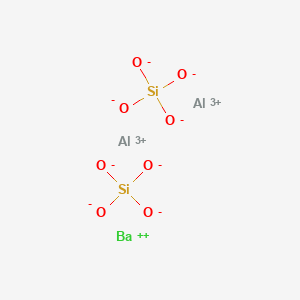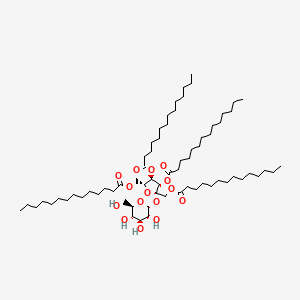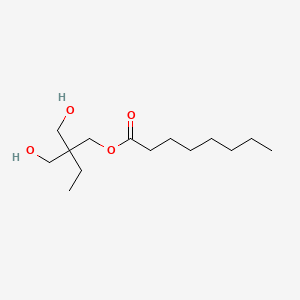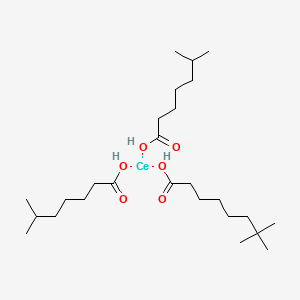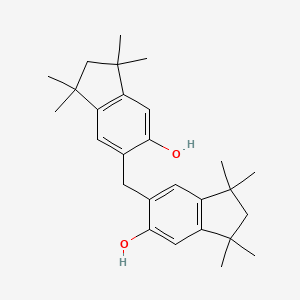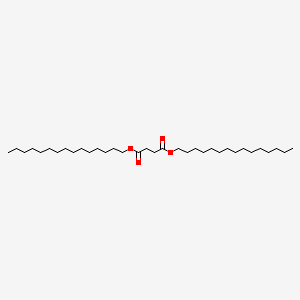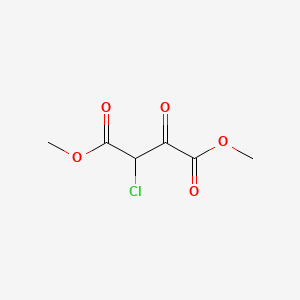
Dimethyl chlorooxosuccinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dimethyl chlorooxosuccinate can be synthesized through the chlorination of dimethyl oxosuccinate. The reaction typically involves the use of thionyl chloride (SOCl2) as the chlorinating agent. The reaction is carried out under controlled conditions to ensure the selective chlorination of the oxosuccinate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the continuous flow of reactants through a reactor system to optimize yield and efficiency. The reaction conditions, such as temperature, pressure, and concentration of reactants, are carefully monitored and controlled to achieve the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl chlorooxosuccinate undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or alcohols, leading to the formation of new derivatives.
Oxidation Reactions: The compound can be oxidized to form higher oxidation state products.
Reduction Reactions: Reduction of this compound can lead to the formation of dimethyl oxosuccinate.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base, such as triethylamine, to facilitate the substitution process.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Substitution Reactions: Products include various substituted succinates, depending on the nucleophile used.
Oxidation Reactions: Products may include higher oxidation state compounds, such as carboxylic acids.
Reduction Reactions: Products include reduced forms of the original compound, such as dimethyl oxosuccinate.
Wissenschaftliche Forschungsanwendungen
Dimethyl chlorooxosuccinate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of dimethyl chlorooxosuccinate involves its reactivity with nucleophiles and electrophiles. The chloro group acts as a leaving group, allowing for substitution reactions to occur. The ester groups can undergo hydrolysis under acidic or basic conditions, leading to the formation of succinic acid derivatives. The molecular targets and pathways involved in its biological activity are still under investigation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethyl oxosuccinate: Lacks the chloro group and has different reactivity.
Diethyl chlorooxosuccinate: Similar structure but with ethyl ester groups instead of methyl.
Chlorosuccinic acid: Contains a chloro group but lacks ester groups.
Uniqueness
Dimethyl chlorooxosuccinate is unique due to the presence of both chloro and ester groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions makes it a versatile compound in synthetic chemistry.
Eigenschaften
CAS-Nummer |
35073-82-6 |
|---|---|
Molekularformel |
C6H7ClO5 |
Molekulargewicht |
194.57 g/mol |
IUPAC-Name |
dimethyl 2-chloro-3-oxobutanedioate |
InChI |
InChI=1S/C6H7ClO5/c1-11-5(9)3(7)4(8)6(10)12-2/h3H,1-2H3 |
InChI-Schlüssel |
HQOMJNUPLXPBNB-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C(C(=O)C(=O)OC)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



